molecular formula C21H14O7 B14230305 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl furan-2-carboxylate

3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl furan-2-carboxylate

Cat. No.: B14230305
M. Wt: 378.3 g/mol
InChI Key: ZUDOPGHGMIGDQA-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl furan-2-carboxylate is a synthetic chromene-based ester derivative characterized by a fused benzopyranone core (chromen-4-one) substituted with a 2-methoxyphenoxy group at position 3 and a furan-2-carboxylate ester at position 5. The presence of the methoxyphenoxy and furanoyl moieties in this compound suggests unique electronic and steric properties that may influence its reactivity, solubility, and biological interactions.

Properties

Molecular Formula

C21H14O7

Molecular Weight

378.3 g/mol

IUPAC Name

[3-(2-methoxyphenoxy)-4-oxochromen-7-yl] furan-2-carboxylate

InChI

InChI=1S/C21H14O7/c1-24-15-5-2-3-6-16(15)28-19-12-26-18-11-13(8-9-14(18)20(19)22)27-21(23)17-7-4-10-25-17/h2-12H,1H3

InChI Key

ZUDOPGHGMIGDQA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl furan-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.

    Introduction of the 2-Methoxyphenoxy Group: The 2-methoxyphenoxy group can be introduced via a nucleophilic aromatic substitution reaction using 2-methoxyphenol and an appropriate leaving group.

    Attachment of the Furan-2-Carboxylate Group: The final step involves the esterification of the chromen-4-one derivative with furan-2-carboxylic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques such as column chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and catalysts such as palladium on carbon for hydrogenation reactions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl furan-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular responses.

    Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Research Findings References
3-(2-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl furan-2-carboxylate (Target) - 2-Methoxyphenoxy at C3
- Furan-2-carboxylate at C7
C₂₂H₁₆O₇ 404.36 Not explicitly reported in evidence; inferred from analogs.
3-(2-Methoxyphenoxy)-4-oxochromen-7-yl cyclopropanecarboxylate - Cyclopropanecarboxylate replaces furan-2-carboxylate C₂₀H₁₆O₆ 376.34 Lower molecular weight; cyclopropane may enhance metabolic stability.
3-(3-Methoxyphenoxy)-2-methyl-4-oxochromen-7-yl 1,3-benzodioxole-5-carboxylate - 3-Methoxyphenoxy (vs. 2-methoxy)
- 1,3-Benzodioxole-5-carboxylate replaces furan-2-carboxylate
C₂₆H₂₀O₉ 488.43 Bulkier benzodioxole group may improve π-π stacking interactions; isomerism affects activity.
3-(2-Chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2-thiophenecarboxylate - 2-Chlorophenyl at C3
- Thiophenecarboxylate replaces furan-2-carboxylate
C₂₂H₁₃ClF₃O₅S 511.85 Thiophene’s sulfur atom increases lipophilicity; trifluoromethyl enhances electron withdrawal.
Methyl-2-(furyl-2-yl) 3-methyl-4-oxo-4H-furo[2,3-h]chromene-8-carboxylate - Furochromene core with methyl substitution
- Methyl ester at C8
C₁₉H₁₄O₇ 354.31 Fused furochromene structure; synthesized via methylbromo acetate (78% yield).

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 2-methoxyphenoxy group is electron-donating, which may stabilize the chromenone core via resonance.
  • Aromatic vs. Aliphatic Esters : Replacing furan-2-carboxylate with cyclopropanecarboxylate () reduces aromaticity, likely decreasing π-π interactions but improving metabolic stability due to the aliphatic nature of cyclopropane .

Biological Activity

Overview

3-(2-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl furan-2-carboxylate is an organic compound belonging to the chromenone derivatives family. Its molecular formula is C21H14O7, with a molecular weight of 378.3 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

Chemical Structure and Synthesis

The compound features a chromenone core linked to a methoxyphenoxy group and a furan-2-carboxylate moiety. The synthesis typically involves multi-step organic reactions, starting with the condensation of 2-hydroxyacetophenone and 2-methoxybenzaldehyde, followed by cyclization and esterification processes.

Antioxidant Properties

Research indicates that compounds similar to 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl furan-2-carboxylate exhibit significant antioxidant activity. This activity is crucial for neutralizing free radicals and preventing oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

The compound may inhibit enzymes involved in inflammatory pathways. For instance, studies have shown that chromenone derivatives can modulate the activity of cyclooxygenase (COX) enzymes, which play a key role in inflammation . The ability to reduce inflammatory markers suggests potential therapeutic applications in treating conditions such as arthritis and cardiovascular diseases.

Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits antimicrobial properties. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth and viability . This suggests its potential use in developing new antimicrobial agents.

The biological activity of 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl furan-2-carboxylate is thought to arise from its interaction with specific molecular targets. The compound may bind to enzymes or receptors, thereby modulating their activity. For example, it could inhibit cholinesterase enzymes implicated in Alzheimer's disease, showcasing its potential as a multi-target therapeutic agent .

Study on Cholinesterase Inhibition

A study evaluated the inhibitory effects of related compounds on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The results demonstrated that certain derivatives exhibited IC50 values comparable to established inhibitors like donepezil, indicating their potential use in treating Alzheimer's disease .

Cytotoxicity Assessment

Another research effort assessed the cytotoxic effects of chromenone derivatives on cancer cell lines. Compounds were tested against breast cancer MCF-7 cells, revealing varying degrees of cytotoxicity. Some derivatives showed significant inhibition of cell proliferation, suggesting their development as anticancer agents .

Data Table: Biological Activity Summary

Activity Type Description Reference
AntioxidantNeutralizes free radicals; prevents oxidative stress
Anti-inflammatoryInhibits COX enzymes; reduces inflammation
AntimicrobialInhibits growth of various bacterial strains
Cholinesterase InhibitionPotential treatment for Alzheimer's disease
CytotoxicityInduces cell death in cancer cell lines

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